Sarolaner exerts its insecticidal and acaricidal effects by specifically targeting the nervous system of invertebrates.
The following diagram illustrates the core signaling pathway and mechanism by which this compound leads to parasite death.
The binding stability and enantiomeric selectivity of this compound are determined by specific interactions with the target receptor.
The table below summarizes the key molecular interactions that confer high binding affinity and stability to the S-enantiomer.
| Interaction Type | Key Residue(s) | Functional Role |
|---|---|---|
| Hydrogen Bonding | Ile256 | Anchors the molecule and contributes to binding stability and enantioselectivity [1]. |
| π–π Stacking | Phe326 | Provides strong, directional affinity through aromatic ring interactions [1]. |
| Hydrophobic Interactions | Ile267, Ile268 | Enhances binding stability within the lipophilic region of the transmembrane pocket [1]. |
This compound's molecular design translates into favorable pharmacokinetics and broad-spectrum efficacy.
The following methodologies are central to elucidating this compound's mechanism of action.
The workflow for the computational investigation of this compound's binding mechanism is summarized below.
The experimental and computational data consistently show that this compound is a highly effective and selective negative allosteric modulator of insect GABA-gated chloride channels. Its unique interactions with the RDL receptor and maintained activity against resistant mutants make it a valuable veterinary parasiticide.
The discovery of this compound was initiated through a lead optimization program aimed at developing a novel, orally active ectoparasiticide specifically for companion animals [1]. Key objectives included high potency against fleas and ticks and a favorable safety profile in dogs.
Table 1: Key Stages in this compound Discovery
| Stage | Description | Key Findings/Outcome |
|---|---|---|
| De Novo Synthesis | Lead optimization in Zoetis research labs [1]. | -- |
| Structural Features | Incorporation of spiroazetidine and sulfone moieties [1]. | Contributed to potency and pharmacokinetic (PK) properties. |
| Chiral Purification | Isolation of the biologically active S-enantiomer [1]. | Eliminated potential off-target effects from the inactive R-enantiomer; flea and tick activity resides solely in the S-enantiomer [2]. |
| In Vitro Screening | Blood feeding assay vs. cat flea (C. felis); ingestion assay vs. soft tick (O. turicata) [1]. | LC({80}) of 0.3 μg/mL against *C. felis*; LC({100}) of 0.003 μg/mL against O. turicata. |
| Comparative Potency | Head-to-head in vitro assay with afoxolaner & fluralaner [1]. | This compound demonstrated superior flea and tick potency. |
| Exploratory Safety | Studies in dogs ≥8 weeks old [1]. | Safe upon repeated monthly dosing at up to 20 mg/kg. |
This compound is a negative allosteric modulator (NAM) of insect GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) [2] [1]. Its primary insecticidal activity comes from blocking neuronal signal transmission in the parasite's nervous system, leading to paralysis and death [2].
The diagram below illustrates the established insecticidal mechanism and the molecular basis for this compound's selectivity.
Figure 1: this compound selectively binds to insect GABA receptors, disrupting nervous function. Binding involves key residues like Ile256, Phe326, and Ile267/268 [2]. The S-enantiomer shows higher affinity for both wild-type and resistant A285S mutant flea receptors [2] [1]. Activity on mammalian receptors is significantly lower, contributing to vertebrate safety [3].
Efficacy Against Fleas and Ticks In controlled field studies, this compound demonstrated high efficacy at a minimum dosage of 2.0 mg/kg (range 2–4 mg/kg) administered monthly [4]. The table below shows its efficacy compared to positive controls.
Table 2: Efficacy of this compound in Field Studies (% Reduction in Live Parasite Counts)
| Post-Treatment Day | This compound vs. Fleas | Spinosad (Control) vs. Fleas | This compound vs. Ticks | Fipronil (Control) vs. Ticks |
|---|---|---|---|---|
| Day 14 | 98.8% | 98.9% | 97.4% | 94.1% |
| Day 30 | 99.4% | 93.7% | 97.6% | 88.5% |
| Day 60 | >99.9% | 96.8% | 99.8% | 89.9% |
| Day 90 | >99.9% | 95.1% | 100% | 98.1% |
Source: [4]. This compound was non-inferior to controls at all timepoints and superior to spinosad on Day 30 and to fipronil on Days 30 and 60.
Pharmacokinetic (PK) Profile A favorable PK profile supports its monthly dosing regimen [1]:
Analytical Method for Determination A 2024 study developed a simple and robust UPLC-MS/MS method for quantifying this compound and other isoxazolines in plasma [5]. The workflow is summarized below.
Figure 2: Sample preparation workflow for UPLC-MS/MS analysis of this compound in plasma. Method is linear (r²=0.99), precise, and sensitive (LOQ=1 ng/mL) [5].
While isoxazoline drugs are considered safe for the majority of animals, the U.S. FDA has issued a warning for the entire class regarding the potential for neurologic adverse events in dogs and cats, such as muscle tremors, ataxia, and seizures [6]. These can occur in animals without a prior seizure history. A 2025 in vitro study confirmed that this compound can inhibit certain canine and human GABA receptor subtypes, though with lower potency compared to insect receptors, which may be a factor in the observed neurological events [3]. Veterinarians are advised to consider the patient's medical history before prescribing [6].
While in vivo field studies are prevalent, specific in vitro LC50 values from your search are limited. The most direct data point comes from a single source.
| Parasite | In Vitro LC50 / LD80 | Experimental Context | Source |
|---|---|---|---|
| Fleas (Ctenocephalides felis) | 0.3 mcg/mL (LD80) [1] | In vitro study; this compound was about 10x more potent than other isoxazolines [1]. | [1] |
| Ticks (Various species) | Data not available | In vitro data was not located. Efficacy is established through in vivo studies showing >99% kill rate against multiple tick species [2]. | N/A |
This compound's high potency stems from its unique mechanism of action, which can be investigated through specific experimental protocols.
This compound is a GABA and glutamate receptor antagonist in arthropods. It targets inhibitory glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels, which are critical for nerve and muscle function in insects and ticks [2] [1]. This binding leads to uncontrolled neuronal excitation, paralysis, and death of the parasite [1].
Diagram of this compound's dual inhibition of neurotransmitter receptors in arthropods.
The high efficacy observed in field studies is validated through standardized, masked, and controlled protocols [3] [4]. The workflow for a typical study is as follows:
Generalized workflow for a this compound efficacy and safety study in dogs.
Key methodological details include:
For a complete technical picture, it's important to consider the drug's core properties and in vivo performance.
| Property | Description |
|---|---|
| Chemical Class | Isoxazoline [2] [1] |
| Molecular Target | GABA- and glutamate-gated chloride channels in arthropods [2] |
| Pharmacokinetics | Rapid absorption; peak blood levels within 3 hours. Long half-life (~12 days) supports monthly dosing [1]. |
| In Vivo Efficacy (Fleas) | >98% efficacy within 8 hours for 28 days; 100% kill of existing infestations within 12 hours [2]. |
| In Vivo Efficacy (Ticks) | >99% kill rate against pre-existing infestations of common ticks (e.g., Ixodes, Dermacentor) maintained for 35 days [2] [3]. |
The table below summarizes the safety and pharmacokinetic data for this compound in dogs.
| Parameter | Details & Findings |
|---|---|
| Approved Dose & Regimen | Minimum of 2 mg/kg, administered orally once monthly [1] [2]. |
| Target Safety Margin | • 5x the recommended dose in 8-week-old Beagles showed no adverse effects [2]. • 10x the recommended dose (20 mg/kg) monthly for 3 months was tolerated in dogs ≥ 8 weeks old [3]. | | Common Side Effects (from clinical trials) | Vomiting, diarrhea, decreased appetite, and sleepiness (all uncommon, <1% of dogs) [4]. | | Post-Market Adverse Events | Vomiting, tremors, lethargy, seizures, ataxia (difficulty walking), pruritus, and hyperactivity [4]. | | Neurological Safety (FDA Warning) | The U.S. FDA has issued a class warning for isoxazolines, noting potential neurologic adverse events including muscle tremors, ataxia, and seizures in some dogs, including those without a prior history [5] [6]. | | Key Pharmacokinetics | • Bioavailability: >85% [5] [3] • Plasma Protein Binding: >99.9% [5] [3] • Half-life: 11-12 days [5] [3] • Metabolism & Excretion: Minimal metabolism; primarily eliminated via biliary excretion [5]. |
The safety and efficacy data in the table above are derived from specific types of experimental studies. The following workflows detail the protocols for two critical study types: controlled laboratory efficacy/safety studies and field safety and efficacy studies.
Diagram 1: Protocol for controlled laboratory studies to evaluate efficacy and acute tolerance [7] [8].
Diagram 2: Protocol for field studies assessing safety and efficacy under real-world conditions [9] [10].
When interpreting the safety profile of this compound, it is important for professionals to consider the following:
Sarolaner exerts its insecticidal and acaricidal effects through a specific neurotoxic mechanism in parasites [1].
This compound's molecular mechanism of action involves high-affinity binding to and inhibition of both GABA-gated and glutamate-gated chloride channels in the nerve and muscle cells of ectoparasites. This dual inhibition leads to uncontrolled neuronal excitation, paralysis, and death [2] [1] [3]. A key to its selective toxicity is that these specific inhibitory glutamate receptors are unique to invertebrates, and this compound binds to arthropod GABA receptors with much greater affinity than to mammalian receptors [4] [1].
This compound demonstrates high efficacy against a broad spectrum of ectoparasites at the minimum recommended dose of 2 mg/kg [2] [1].
Efficacy Against Fleas (Ctenocephalides felis)
| Parameter | Efficacy Result | Study Details |
|---|---|---|
| Speed of Kill | Begins in 3-4 hours; ≥96.2% within 8 hours through Day 35 [2] [1]. | Laboratory studies. |
| Existing Infestation | 100% efficacy within 24 hours post-treatment [2]. | Laboratory study. |
| Prevention of Re-infestation | Maintained ≥98% efficacy within 8 hours for 28 days [1]. | Laboratory re-infestation studies. |
| Field Efficacy | 99.4% to 100% reduction over 90 days [5] [2]. | Multicenter field study in the US. |
| Egg Production | Kills fleas before they can lay viable eggs for 35 days [2]. | Laboratory study. |
Efficacy Against Ticks
| Tick Species | Efficacy Against Existing Infestation | Efficacy Post-Re-infestation (48 hours) |
|---|---|---|
| Amblyomma americanum (Lone Star Tick) | ≥99.4% at 48-72 hours [6]. | ≥98.4% through Day 35 [6]. |
| Amblyomma maculatum (Gulf Coast Tick) | ≥98.9% at 48 hours [6]. | ≥90.4% through Day 28 [6]. |
| Dermacentor variabilis (American Dog Tick) | ≥98.9% at 48 hours [6]. | ≥90.4% through Day 28 [6]. |
| Ixodes scapularis (Black-legged Tick) | ≥98.9% at 48 hours [6]. | ≥90.4% through Day 28 [6]. |
| Rhipicephalus sanguineus (Brown Dog Tick) | ≥98.9% at 48 hours [6]. | ≥89.7% through Day 28 [6]. |
Efficacy Against Mites (Off-Label Use)
| Mite Species | Disease | Efficacy and Protocol |
|---|---|---|
| Otodectes cynotis | Ear Mites | 100% efficacy 48 hours after a single oral dose (2-4 mg/kg) in cats [7]. |
| Sarcoptes scabiei | Sarcoptic Mange | 99.2% efficacy after two monthly doses (as part of Simparica Trio) in dogs [8]. |
| Demodex spp. | Demodectic Mange | Effective for treatment in dogs and cats (off-label) [9]. |
Robust laboratory and field models are used to establish the efficacy and safety profile of this compound.
1. In Vitro Target Validation and Potency Assays
2. In Vivo Laboratory Dose Confirmation and Re-infestation Studies
3. Controlled Field Studies
The safety of this compound has been evaluated in extensive laboratory and field studies.
| Aspect | Findings |
|---|---|
| General Tolerability | Well tolerated in clinical field studies. The most common adverse reactions were mild and transient vomiting and diarrhea [5] [2]. |
| Neurological Safety | As a member of the isoxazoline class, this compound has been associated with neurologic adverse reactions (muscle tremors, ataxia, seizures) in some dogs, including those without a history of seizures [2] [10]. |
| Breed & Age Considerations | Approved for dogs ≥6 months and ≥2.8 lbs. Use with caution in dogs with a history of seizures [2] [9]. Safety not evaluated in breeding, pregnant, or lactating dogs [2]. |
| Concomitant Use | A wide variety of concomitant medications, including heartworm preventatives, were well tolerated in field studies [5]. However, one dog receiving ivermectin/pyrantel exhibited transient neurological signs [2]. |
| Margin of Safety | In laboratory studies, this compound was safe upon repeated monthly dosing at up to 5x the maximum recommended dose in adult dogs. Neurological signs were observed in some 8-week-old puppies at 3x and 5x the dose, which resolved as the dogs matured [2] [1]. |
Favorable pharmacokinetics underpin this compound's rapid and sustained efficacy [2] [3].
| Parameter | Value |
|---|---|
| Bioavailability | >85% (high oral absorption) |
| Tmax | ~3 hours (rapid) |
| Protein Binding | >99.9% (extensive) |
| Volume of Distribution (Vdss) | 2.81 L/kg (wide distribution) |
| Half-life (T1/2) | 11-12 days |
| Route of Elimination | Biliary excretion via feces |
| Metabolism | Minimal |
This compound exemplifies a modern ectoparasiticide success story, combining rational drug design targeting invertebrate-specific receptors with optimized pharmacokinetics for sustained monthly efficacy. Its broad-spectrum activity extends beyond labeled indications to include major mite species, offering significant therapeutic versatility. The primary consideration in clinical application involves the class-wide neurological warning; however, the risk is low for the general dog population. This compound presents a highly effective and well-characterized option for inclusion in veterinary parasiticide portfolios.
The table below summarizes the key pharmacokinetic parameters of this compound following oral administration in dogs.
| Parameter | Value / Finding | Experimental Conditions |
|---|---|---|
| Protein Binding | ≥99.9% (highly bound to plasma proteins) [1] | In vitro assessment. |
| Dose Proportionality | Systemic exposure was dose-proportional over the range of 1X to 5X the maximum intended clinical dose (4 mg/kg) [1] | 10 repeat doses at 28-day intervals in Beagle dogs. |
| Bioavailability | Mean: 86% (fasted), 107% (fed) [1] | Single oral dose of 2 mg/kg. |
| Time to Max Concentration (Tmax) | Mean: 3 hours [1] | Single oral dose of 2 mg/kg to fasted Beagles. |
| Maximum Plasma Concentration (Cmax) | Mean: 1100 ng/mL [1] | Single oral dose of 2 mg/kg to fasted Beagles. |
| Plasma Half-Life (T1/2) | Mean: 10 days (fasted), 12 days (fed) [1] | Single oral dose of 2 mg/kg. |
| Volume of Distribution (Vdss) | Mean: 2.81 L/kg [1] | Following a 2 mg/kg intravenous dose. |
| Primary Route of Elimination | Biliary excretion with elimination via the feces; metabolism appears to be minimal [1] | Not specified. |
A clear understanding of the experimental methods is crucial for evaluating data.
The specific in vitro methodology for the protein binding study is not detailed in the provided search results. The finding that this compound is ≥99.9% bound to plasma proteins is reported in the official product label and summary data [1]. For a definitive protocol, consulting the original regulatory submission studies from Zoetis would be necessary.
The dose proportionality was determined in a repeat-dose safety study [1].
This compound is a member of the isoxazoline class of parasiticides. Its mechanism involves disrupting inhibitory neurotransmission in arthropods [2].
The following diagram illustrates this specific signaling pathway. Please note that this is a simplified representation for research purposes.
This compound inhibits neurotransmitter channels in arthropods, leading to paralysis and death.
The table below summarizes the key efficacy findings for sarolaner against Ctenocephalides felis and Ornithodoros turicata.
| Parasite | Study Type | Dose/Concentration | Efficacy Outcome | Key Metrics |
|---|---|---|---|---|
| Ctenocephalides felis (Cat Flea) | In vitro blood feeding assay [1] | LC80: 0.3 μg/mL [1] | Killed adult fleas | LC80 of 0.3 μg/mL |
| 5 laboratory studies on dogs [2] [3] | Minimum 2 mg/kg (single oral dose) [2] [3] | Treatment & control of infestations | 99.8-100% efficacy from Day 1 to Day 35 [2] [3] | |
| Laboratory study on dogs [4] | 2 mg/kg [4] | Speed of kill | >98% kill rate within 8 hours of re-infestation for 28 days [4] | |
| Ornithodoros turicata (Soft Tick) | In vitro ingestion assay [1] | LC100: 0.003 μg/mL [1] | Killed ticks | LC100 of 0.003 μg/mL |
The high efficacy of this compound was confirmed through standardized in vitro and in vivo experimental models.
The initial discovery and potency screening of this compound were conducted through the following in vitro assays [1]:
A head-to-head comparative in vitro assay indicated that this compound demonstrated superior potency against both fleas and ticks compared to afoxolaner and fluralaner [1].
The efficacy of a single oral dose of this compound (Simparica) for the treatment and control of fleas on dogs was confirmed in five definitive laboratory studies [2] [3].
This compound's efficacy stems from its specific action on the arthropod nervous system, which can be visualized in the following pathway and workflow diagrams.
Diagram 1: this compound's molecular mechanism targets specific insect neurotransmitter receptors, leading to rapid parasite elimination.
Diagram 2: The key stages of this compound's discovery and development process, from initial screening to candidate selection.
Based on the available data, this compound is a highly effective ectoparasiticide. For a comprehensive view, further research may focus on its efficacy in field conditions and its long-term impact on parasite populations.
Sarolaner is a potent insecticide and acaricide belonging to the isoxazoline class. It acts by inhibiting GABA- and glutamate-gated chloride channels in the nervous systems of parasites, leading to uncontrolled neuronal excitation, paralysis, and death [1]. This systemic mode of action makes it highly effective against ectoparasites when administered orally. This compound is formulated both as a single-ingredient product (Simparica) and in combination with other parasiticides, such as moxidectin (an endectocide) and pyrantel (a nematicide), in products like Simparica Trio [2] [3] [1]. These formulations are designed to provide comprehensive protection for dogs against external parasites like ticks and fleas, as well as key internal parasites.
The primary objective of the efficacy studies described in this protocol is to determine the ability of a single oral dose of this compound to eliminate existing tick infestations and to prevent subsequent re-infestations for a defined period, typically at least one month [4] [2] [5]. The following sections provide a detailed, standardized protocol for conducting these laboratory evaluations in accordance with global regulatory standards.
Efficacy studies for this compound are typically conducted as masked, randomized, placebo-controlled laboratory trials [2] [3]. The standard design involves:
Purpose-bred dogs (e.g., Beagles or mixed breeds) are the standard model for testing canine products [6] [2]. Key requirements include:
Table: Key Aspects of the Animal Model
| Aspect | Specification | Reference |
|---|---|---|
| Species | Purpose-bred dogs (Beagles or mixed breeds) | [2] [3] |
| Age Range | 6 months to 12 years | [2] [1] |
| Weight Range | 5.3 kg to 35.1 kg | [2] |
| Health Status | Certified healthy by veterinarian | [2] [3] |
| Pre-study Screening | Host-suitability tick infestation | [2] [3] |
Selected dogs are allocated to treatment groups using a randomized complete block design [2] [3]. This robust method involves:
Standardized infestations are performed with specific, well-characterized tick strains.
Tick counts are the primary endpoint for determining efficacy.
Efficacy is calculated by comparing the mean tick counts from the this compound-treated group to the mean counts from the placebo-treated group. The standard formula is: Efficacy (%) = [(Mean Countplacebo - Mean Countthis compound) / Mean Countplacebo] × 100
Statistical significance is determined using appropriate models. Studies often use analysis of covariance (ANCOVA) or linear models with pre-treatment counts as a covariate. The results are considered statistically significant if the P-value is ≤ 0.0001 [7] [2].
Table: Efficacy of this compound (at 2 mg/kg) Against Various Tick Species in Dogs
| Tick Species | Efficacy Against Existing Infestation | Efficacy Against Re-infestation (Duration) | Reference |
|---|---|---|---|
| Ixodes scapularis | 100% (48h post-treatment) | >95% for 35 days | [4] [5] |
| Dermacentor variabilis | 100% (48h post-treatment) | >95% for 35 days | [2] [5] |
| Amblyomma americanum | >99.4% (72h post-treatment) | ≥98.4% for 35 days | [2] [5] |
| Rhipicephalus sanguineus | 99.7% (48h post-treatment) | ≥97.5% for 35 days | [4] |
| Dermacentor reticulatus | 100% (48h post-treatment) | ≥97.5% for 35 days | [4] |
Table: Efficacy of this compound in a Combination Product (Simparica Trio) [2] [3]
| Parameter | Performance Metric |
|---|---|
| Minimum Dosage (this compound) | 1.2 mg/kg |
| Efficacy Against Existing Infestations | ≥ 99.2% against multiple species (D. reticulatus, I. ricinus, I. hexagonus, R. sanguineus) |
| Efficacy Against Re-infestations | ≥ 97.2% for 28-35 days |
| Dose-Limiting Species | Dermacentor reticulatus |
All studies must be conducted in strict compliance with international guidelines:
The following diagram summarizes the key stages of the this compound tick efficacy testing protocol.
Sarolaner is a key component in commercial products like Simparica and Simparica Trio. Its efficacy extends beyond fleas to include ticks, mites, and mosquitoes. The following tables summarize key efficacy findings.
Table 1: Key Efficacy Findings of this compound (Simparica) against Mosquitoes (Aedes aegypti) in Dogs [1]
| Product | Minimum Dose (this compound) | Study Duration | Efficacy Onset | Reported Efficacy |
|---|---|---|---|---|
| Simparica | 2.0 mg/kg | 35 days | ≥ 99.4% reduction from 48h onwards | Significant reduction in mean live fed-mosquito counts for 35 days [1] |
| Simparica Trio | 1.2 mg/kg | 28 days | ≥ 97.8% reduction from 72h onwards | Significant reduction in mean live fed-mosquito counts for 28 days [1] |
Table 2: Efficacy of this compound in Combination (Simparica Trio) against Canine Ascarids [2]
| Target Parasite | Parasite Stage | Treatment | Efficacy (Based on Geometric Mean) |
|---|---|---|---|
| Toxocara canis | Immature adult (L5) | This compound + Moxidectin + Pyrantel | ≥ 95.2% [2] |
| Toxocara canis | Adult | This compound + Moxidectin + Pyrantel | ≥ 97.3% [2] |
| Toxascaris leonina | Adult | This compound + Moxidectin + Pyrantel | ≥ 89.7% [2] |
The search results detail a robust methodology for evaluating the insecticidal efficacy of this compound in dogs, which may inform the design of related in vitro studies [1]. The workflow below outlines the key stages.
Diagram Title: In Vivo Insecticidal Efficacy Assessment Workflow
The methodology below is adapted from a published study on the insecticidal activity of this compound against Aedes aegypti mosquitoes in dogs [1].
This compound belongs to the isoxazoline class of parasiticides. Its specific molecular target and physiological effect are summarized below.
Diagram Title: this compound's Parasiticidal Mechanism of Action
This compound exerts its insecticidal and acaricidal effect through the specific blockade of GABA- and glutamate-gated chloride channels in the nerve cells of insects and acarids [1]. This blockade disrupts the normal influx of chloride ions, which is essential for inhibiting nerve signals. The resulting hyperexcitation of the nervous system leads to uncontrolled neuronal activity, resulting in paralysis and death of the parasite [1].
While the search results confirm this compound's high efficacy against fleas and other parasites, they do not contain a specific in vitro blood feeding assay protocol for fleas.
The World Association for the Advancement of Veterinary Parasitology (WAAVP) has established comprehensive guidelines for evaluating the efficacy of parasiticides in dogs and cats, providing standardized methodologies that ensure scientific rigor, reproducibility, and ethical conduct in clinical trials. These guidelines outline specific recommendations for study design, animal selection, infestation protocols, and assessment criteria for various parasites including ticks, fleas, mites, and gastrointestinal helminths. Compliance with WAAVP guidelines is essential for generating valid efficacy data that meets regulatory standards across multiple jurisdictions and provides veterinarians with reliable information for clinical decision-making.
This compound is a novel isoxazoline compound with potent insecticidal and acaricidal activity against a broad spectrum of ectoparasites. It acts by inhibiting GABA- and glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to uncontrolled neuronal activation, paralysis and death of parasites. This compound is available as a single entity product (Simparica) at a minimum dosage of 2 mg/kg, and in combination with moxidectin and pyrantel (Simparica Trio) at a minimum dosage of 1.2 mg/kg this compound, 24 µg/kg moxidectin, and 5 mg/kg pyrantel. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound against various parasites in dogs in accordance with WAAVP guidelines.
The efficacy of this compound against ticks has been extensively demonstrated through multiple controlled studies conducted in accordance with WAAVP guidelines. These studies evaluated both immediate efficacy against existing infestations and persistent efficacy against weekly re-infestations over a 35-day period. The consistent high efficacy across multiple tick species from different geographical regions demonstrates the broad-spectrum activity of this compound and its utility in controlling ticks that serve as vectors for important canine and zoonotic pathogens.
Table 1: Efficacy of this compound (Simparica) at 2 mg/kg Against Various Tick Species
| Tick Species | Efficacy Against Existing Infestation | Persistent Efficacy (35 days) | Study References |
|---|---|---|---|
| Haemaphysalis longicornis | 100% (Day 2) | ≥97.4% (Day 35) | [1] |
| Haemaphysalis elliptica | 100% (Day 2) | 100% (Day 35) | [2] |
| Ixodes ricinus | ≥99.2% | ≥97.2% | [3] |
| Rhipicephalus sanguineus (s.l.) | ≥99.2% | ≥97.2% | [3] |
| Dermacentor reticulatus | ≥99.2% | ≥97.2% (28 days) | [3] |
| Ixodes hexagonus | ≥99.2% | ≥97.2% | [3] |
Table 2: Efficacy of this compound in Combination Product (Simparica Trio) at 1.2 mg/kg Against Ticks
| Tick Species | Dosage | Efficacy Against Existing Infestation | Persistent Efficacy | Study References |
|---|---|---|---|---|
| Dermacentor reticulatus | 1.2 mg/kg | ≥99.2% | ≥97.2% (28 days) | [3] |
| Ixodes ricinus | 1.2 mg/kg | ≥99.2% | ≥97.2% (35 days) | [3] |
| Ixodes hexagonus | 1.2 mg/kg | ≥99.2% | ≥97.2% (35 days) | [3] |
| Rhipicephalus sanguineus (s.l.) | 1.2 mg/kg | ≥99.2% | ≥97.2% (35 days) | [3] |
This compound has demonstrated excellent efficacy against flea infestations in both laboratory and field studies. In controlled laboratory studies, a single oral administration of this compound at 2 mg/kg provided rapid killing activity against Ctenocephalides felis within 3 hours of treatment and maintained >90% efficacy for 35 days [4]. In multi-centric field studies conducted in Australia and Europe under natural infestation conditions, this compound provided consistently high efficacy (≥98.8%) at all post-treatment assessments throughout the 90-day study period [4] [5].
The speed of flea elimination is particularly notable, with 99.3% mean reduction in live flea counts observed within 14 days of the initial treatment in field studies [4]. This rapid efficacy is critical for reducing flea allergy dermatitis and minimizing environmental contamination with flea eggs. In dogs diagnosed with flea allergy dermatitis (FAD) at enrolment, clinical signs improved markedly following this compound treatment, with reduced pruritus, erythema, and skin lesions observed by the end of the study period [5].
This compound has demonstrated high efficacy against sarcoptic mange caused by Sarcoptes scabiei infestations in dogs. In a laboratory study, this compound at 2 mg/kg (Simparica) showed 100% efficacy against S. scabiei mites following two monthly oral doses [6]. In field studies evaluating the combination product (Simparica Trio) at the lower this compound dosage of 1.2 mg/kg, high efficacy was maintained against sarcoptic mange [6].
In a small-scale field study, two monthly doses of Simparica Trio resulted in a 99.2% reduction in live S. scabiei mite counts relative to placebo by Day 60 (P ≤ 0.0050) [6]. Clinical signs of sarcoptic mange, including pruritus, erythema, scaling, crusting, papules, and hair loss, improved significantly throughout the study in treated dogs. In a larger-scale field study, the parasitological cure rate (percentage of dogs without live mites) was 97.3% by Day 30 and 100% by Day 60 in the Simparica Trio group, demonstrating non-inferiority to the control product (afoxolaner + milbemycin oxime) [6].
The combination product Simparica Trio containing this compound (1.2 mg/kg), moxidectin (24 µg/kg), and pyrantel (5 mg/kg) has demonstrated high efficacy against canine ascarids, including Toxocara canis and Toxascaris leonina [7]. These controlled studies followed WAAVP guidelines for evaluating anthelmintic efficacy and demonstrated the product's effectiveness against both immature adult (L5) and adult stages of T. canis, as well as adult T. leonina.
Table 3: Efficacy of this compound Combination Product (Simparica Trio) Against Ascarids
| Parasite Species and Stage | Efficacy Based on Geometric Mean Worm Counts | Number of Studies | Study References |
|---|---|---|---|
| Immature adult (L5) Toxocara canis | ≥95.2% | 2 studies | [7] |
| Adult Toxocara canis | ≥97.3% | 2 studies | [7] |
| Adult Toxascaris leonina | ≥89.7% | 2 studies | [7] |
The high efficacy against immature adult stages of T. canis is particularly important for reducing environmental contamination, as elimination of these stages occurs before egg-laying begins. This is critical for minimizing zoonotic risk and preventing transmission to humans, especially children who may come into contact with contaminated environments [7].
All efficacy studies should be conducted in accordance with WAAVP guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestations on dogs [1] [8]. Studies should be designed as randomized, controlled, and blinded trials to minimize bias and ensure scientific validity. Key considerations include:
Animal Selection: Use purpose-bred dogs in laboratory studies or naturally infested client-owned dogs in field studies. Dogs should be in good general health, with age and weight appropriate for the study type. For laboratory studies, dogs should be demonstrated to be suitable hosts for the target parasite prior to enrollment [1] [2].
Randomization: Dogs should be ranked based on pretreatment parasite counts (or body weight for pre-patent infections) and allocated into blocks, then randomly assigned to treatment groups within each block [1] [7].
Blinding: Personnel involved in making efficacy assessments (parasite counts, clinical evaluations) should be masked to treatment assignments to prevent bias [2] [3].
Ethical Considerations: Studies must be conducted in compliance with Good Clinical Practice guidelines and approved by an Institutional Animal Care and Use Committee or equivalent ethics review body [3] [4]. Housing and care should conform to accepted animal welfare standards.
Objective: To evaluate the efficacy of this compound against existing tick infestations and to determine the persistent efficacy against weekly re-infestations for 35 days following a single oral treatment.
Experimental Design:
Infestation and Assessment Schedule:
Infestation Procedure: Infest each dog with 50 unfed adult ticks, preferentially placed around the base of the ears and other preferred attachment sites. Sedate dogs briefly to facilitate proper tick placement and fit with Elizabethan collars to prevent grooming during the attachment period [1].
Tick Count Procedure: Systematically inspect dogs from head to tail, parting hair manually and using fine-toothed combs. Conduct examination for a minimum of 10 minutes, extending in 1-minute increments if ticks are found in the final minute. Classify ticks as: unattached/free; attached but unengorged; or attached and engorged [1].
Efficacy Calculation: Calculate percent efficacy using Abbott's formula: % efficacy = 100 × [Mean count(placebo) - Mean count(treated)] / Mean count(placebo) Analyze transformed data [loge(count + 1)] using mixed linear models with treatment, time point, and their interaction as fixed effects [1].
Graphical representation of the experimental workflow for evaluating this compound efficacy against ticks in dogs
Objective: To evaluate the efficacy of this compound against natural flea infestations in client-owned dogs under field conditions over a 90-day period with three monthly treatments.
Experimental Design:
Study Schedule:
Flea Count Procedure: Comb dogs systematically with a fine-toothed flea comb for at least 10 minutes. Continue examination in 5-minute increments if fleas are found in the last 5 minutes. Count all live fleas and discard after counting [4].
Efficacy Calculation: Calculate percent reduction in live flea counts compared to Day 0 for each assessment time point: % reduction = 100 × [(Day 0 count - Post-treatment count) / Day 0 count] Statistical analysis should demonstrate non-inferiority to positive control using a pre-specified margin (typically 15%) at the one-sided 0.025 significance level [5].
Objective: To evaluate the efficacy of this compound against sarcoptic mange caused by Sarcoptes scabiei infestations in dogs.
Experimental Design:
Assessment Schedule:
Mite Count Procedure: Perform skin scrapings using a blunted scalpel blade over approximately 2.5 cm² area until capillary bleeding occurs. Take scrapings from at least 4 separate sites with the most severe evidence of mite infestation. If no mites are detected, continue up to a maximum of 10 scrapings. Transfer material to mineral oil on a microscope slide and count live mites (larvae, nymphs, adults) and eggs using low magnification [6].
Clinical Sign Assessment: Evaluate and score the severity of clinical signs including pruritus, erythema, scaling, crusting, papules, and hair loss using a standardized scale (absent, mild, moderate, severe). Estimate the percentage of total body surface area affected [6].
Efficacy Calculation: For quantitative studies, calculate percent reduction in mean mite counts relative to placebo. For qualitative studies, calculate parasitological cure rate (percentage of dogs without live mites).
Objective: To evaluate the efficacy of this compound combination product against immature adult (L5) and adult Toxocara canis and adult Toxascaris leonina infections in dogs.
Experimental Design:
Assessment Procedure:
Efficacy Calculation: Calculate percent efficacy based on geometric mean worm counts compared to placebo control: % efficacy = 100 × [Mean count(control) - Mean count(treated)] / Mean count(control) Statistical analysis should use appropriate transformations (e.g., log transformation) and mixed linear models accounting for blocking factors [7].
Methodological framework for evaluating this compound efficacy following WAAVP guidelines
The primary efficacy variable for most studies is the percent reduction in mean parasite counts (ticks, fleas, mites, or worms) in the treated group compared to the control group at each assessment time point. For ectoparasite studies, both arithmetic and geometric mean counts should be calculated, with the geometric mean generally preferred for statistical analysis due to the typically over-dispersed distribution of parasite counts [1] [3].
For laboratory studies with induced infestations, efficacy should be calculated using Abbott's formula: % efficacy = 100 × [Mean count(control) - Mean count(treated)] / Mean count(control)
For field studies with natural infestations, efficacy is typically calculated as the percent reduction from baseline: % reduction = 100 × [(Day 0 count - Post-treatment count) / Day 0 count]
Data should be transformed prior to analysis to stabilize variance and normalize distributions. loge(count + 1) transformation is commonly used for parasite count data [1]. Transformed counts should be analyzed using mixed linear models with fixed effects for treatment, time point, and their interaction, and random effects for block, animal, and error.
For comparative studies with positive controls, non-inferiority testing should be performed using a pre-specified margin (typically 15% for ectoparasites) at the one-sided 0.025 significance level [5]. If superiority testing is planned, appropriate adjustments for multiple comparisons should be implemented.
WAAVP guidelines provide specific recommendations for sample sizes in parasiticide efficacy studies. For laboratory studies with induced infestations, at least 6-8 dogs per treatment group is generally recommended [1] [2] [3]. For field studies with natural infestations, larger sample sizes are typically needed, with at least 20-30 households per treatment group to account for greater variability in natural infestation levels [4] [5].
The Asian longhorned tick, Haemaphysalis longicornis, is an invasive tick species of significant concern due to its rapid global expansion and role as a vector for multiple pathogens affecting animal and human health [1]. In dogs, this tick is a known vector for Babesia gibsoni and poses a direct threat through parasitic infestation [1] [2]. Effective control is essential to mitigate these risks. Sarolaner, a potent isoxazoline compound, has been demonstrated to provide highly effective treatment and control of H. longicornis nymphs on dogs [2] [3]. This document details the experimental protocols and summarizes the quantitative efficacy data from rigorous clinical studies to support researchers and drug development professionals in this field.
The following tables consolidate quantitative efficacy data from key studies investigating this compound against H. longicornis nymphs.
Table 1: Overall Efficacy of a Single Oral Dose of this compound (2 mg/kg) against H. longicornis Nymphs [2] [3]
| Day Post-Treatment | Efficacy Assessment Point | % Efficacy (Live Ticks) | % Efficacy (Attached Live Ticks) |
|---|---|---|---|
| Day 2 | 48 hours after treatment | 100% | 100% |
| Day 7 | 48 hours after 1st re-infestation | 100% | 100% |
| Day 14 | 48 hours after 2nd re-infestation | 100% | 100% |
| Day 21 | 48 hours after 3rd re-infestation | 100% | 100% |
| Day 28 | 48 hours after 4th re-infestation | ≥ 97.4% | 100% |
| Day 35 | 48 hours after 5th re-infestation | ≥ 97.4% | 100% |
Table 2: Key Findings from a Related Combination Product (Simparica Trio) on Adult *H. longicornis* [1]
| Parameter | Result |
|---|---|
| This compound Dose | 1.2 mg/kg (in combination with moxidectin and pyrantel) |
| Efficacy against existing infestation | 98.9% (live attached ticks) |
| Preventative Efficacy | > 98% for at least 35 days |
| Statistical Significance (vs. placebo) | P < 0.0001 at all timepoints |
The data in Table 1 demonstrates that a single oral dose of this compound (2 mg/kg) provides 100% efficacy against existing infestations and continues to provide 100% efficacy against attached ticks for the entire 35-day study duration, even with weekly re-infestations [2] [3]. Table 2 shows that a lower dose of this compound (1.2 mg/kg), as part of a combination product, also maintains high efficacy against the adult life stage of the same tick species [1].
The following diagram illustrates the standard efficacy study workflow for evaluating this compound against H. longicornis.
This section provides the specific protocols as executed in the pivotal studies.
The following diagram outlines the logical flow of data analysis from raw counts to efficacy results.
% reduction = 100 × (Mean count_placebo - Mean count_treated) / Mean count_placeboP < 0.0001) than those for the placebo group at all time points [2] [3].The data and protocols detailed herein confirm that a single oral administration of this compound at 2 mg/kg provides 100% efficacy against existing infestations of Haemaphysalis longicornis nymphs and sustains a high level of efficacy (≥97.4%) against weekly re-infestations for at least 35 days [2] [3]. The consistent and rapid killing effect of this compound plays a critical role in protecting dogs from the direct effects of tick infestation and reduces the risk of transmission of tick-borne pathogens. This makes this compound a highly reliable interventional and preventative tool for integrated tick management programs.
Sarolaner (marketed as Simparica or Simparica by Zoetis) is a novel isoxazoline compound developed as an orally administered, broad-spectrum ectoparasiticide for dogs. Its discovery stemmed from a lead optimization program aimed at identifying an orally active compound with efficacy against fleas and ticks. The this compound molecule possesses unique structural features, including spiroazetidine and sulfone moieties, which are critical for its potency and pharmacokinetic properties. The active component is the chirally pure S-enantiomer, purified to minimize potential off-target effects from the inactive enantiomer [1].
The mechanism of action involves the inhibition of invertebrate GABA-gated chloride channels (GABACls). Electrophysiology assays using CHO-K1 cell lines stably expressing cat flea (Ctenocephalides felis) RDL (resistance-to-dieldrin) genes demonstrated that this compound potently inhibits GABA-elicited currents. This inhibition occurs at both susceptible (CfRDL-A285) and resistant (CfRDL-S285) flea GABACls, confirming its effectiveness against insecticide-tolerant strains. By blocking these neural pathways, this compound causes uncontrolled neuronal excitation, leading to paralysis and death of ectoparasites [1].
Initial in vitro screening revealed potent activity, with an LC80 of 0.3μg/mL against *C. felis* and an LC100 of 0.003μg/mL against the soft tick, *Ornithodoros turicata*. In head-to-head comparative assays with other isoxazolines (afoxolaner and fluralaner), this compound demonstrated superior flea and tick potency. Exploratory safety studies in dogs established a wide safety margin, with no adverse events upon repeated monthly dosing at up to 20 mg/kg. Pharmacokinetic studies showed that this compound is rapidly absorbed (time to maximum plasma concentration within the first day post-dose), has high bioavailability (>85%), is extensively protein-bound (>99.9%), and has a prolonged half-life (11-12 days). These properties underpin its rapid and long-lasting efficacy [1].
A consistent body of evidence from controlled laboratory studies demonstrates that a single oral dose of this compound at the minimum label dosage of 2 mg/kg provides rapid and persistent efficacy against both existing infestations and subsequent weekly reinfestations of a wide range of tick and flea species for at least 35 days [2] [1] [3].
The following table summarizes the key findings from pivotal 35-day reinfestation studies evaluating this compound's efficacy against various tick species [2] [3] [4].
Table 1: Summary of this compound Efficacy in 35-Day Tick Reinfestation Studies
| Tick Species | Efficacy Against Existing Infestation (Day 2) | Persistent Efficacy (Days 7-35) | Key Study Findings |
|---|---|---|---|
| Haemaphysalis longicornis (Asian longhorned tick) | 100% [2] | ≥ 97.4% to 100% (100% against attached ticks) [2] | Consistent high efficacy against a key vector in East Asia/Pacific regions [2]. |
| Haemaphysalis elliptica (Southern African yellow dog tick) | 100% [4] | 100% against all weekly reinfestations [4] | Confirmed efficacy against a vector for Babesia rossi [4]. |
| Amblyomma americanum (Lone Star tick) | ≥ 99.6% [3] | ≥ 96.9% for at least 35 days [3] | Robust efficacy across multiple US tick species [3]. |
| Amblyomma maculatum (Gulf Coast tick) | ≥ 99.6% [3] | ≥ 96.9% for at least 35 days [3] | Robust efficacy across multiple US tick species [3]. |
| Dermacentor variabilis (American dog tick) | ≥ 99.6% [3] | ≥ 96.9% for at least 35 days [3] | Robust efficacy across multiple US tick species [3]. |
| Ixodes scapularis (Black-legged tick) | ≥ 99.6% [3] | ≥ 96.9% for at least 35 days [3] | Robust efficacy across multiple US tick species [3]. |
| Rhipicephalus sanguineus (Brown dog tick) | ≥ 99.6% [3] | ≥ 96.9% for at least 35 days [3] | Robust efficacy across multiple US tick species [3]. |
This compound has also demonstrated excellent efficacy against fleas. Laboratory studies against both Ctenocephalides felis felis (including an insecticide-tolerant KS1 strain) and Ctenocephalides canis (dog flea) showed that a single 2 mg/kg dose achieved 99.8% to 100% efficacy from treatment through Day 35. Existing infestations were eliminated within 24 hours post-dosing, and control of weekly flea challenges was maintained throughout the 35-day study periods [5]. Field studies in real-world settings confirmed these high efficacy levels, with this compound providing >99.9% efficacy against natural flea infestations on Days 60 and 90 after three monthly doses, while also improving the clinical signs of flea allergy dermatitis (FAD) in affected dogs [6] [7].
The following section outlines the standardized, validated experimental designs used to generate the efficacy data summarized above, in accordance with World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines.
This protocol is adapted from multiple studies investigating efficacy against ticks [2] [3] [4] and fleas [5].
1. Animals and Allocation:
2. Infestation Schedule and Counts:
3. Parasite Count Methodology:
4. Data Analysis:
% efficacy = 100 × (Mean count_placebo - Mean count_treated) / Mean count_placebo
The collective data from rigorous laboratory and field studies unequivocally demonstrate that a single oral administration of this compound at 2 mg/kg provides rapid and highly effective treatment of existing flea and tick infestations, and sustained, persistent efficacy against reinfestations for a full 35-day period. This persistent efficacy is attributable to this compound's favorable pharmacokinetic profile, particularly its long half-life, which maintains plasma concentrations sufficient to kill parasites for over a month [1].
For researchers and drug development professionals, these findings highlight this compound as a robust and reliable comparator or tool in parasitology research. The consistent efficacy across geographically diverse tick species (including H. longicornis and H. elliptica, which are vectors for serious pathogens like Babesia gibsoni and B. rossi) underscores its broad-spectrum potential [2] [4]. Furthermore, the established and standardized WAAVP protocols provide a clear and reproducible framework for evaluating the efficacy of novel ectoparasiticides.
The following table summarizes the key findings from the in vitro ingestion assay as described in the discovery research for sarolaner.
| Assay Parameter | Details and Results |
|---|---|
| Target Tick Species | Ornithodoros turicata (soft tick) [1] |
| Assay Type | In vitro ingestion assay [1] |
| Test Compound | This compound (S-enantiomer) [1] |
| Reported Efficacy (LC100) | 0.003 μg/mL [1] |
| Comparative Potency | This compound demonstrated superior potency against O. turicata in a head-to-head in vitro assay compared to afoxolaner and fluralaner [1] |
The search results provide specific methodological details for the in vitro ingestion assay used to evaluate this compound against Ornithodoros turicata.
Understanding how this compound works and its efficacy profile against other parasites provides valuable context for interpreting the in vitro data.
For scientists aiming to design similar experiments, consider the following points derived from the available literature:
Dermacentor reticulatus, commonly known as the ornate dog tick or meadow tick, is an important ectoparasite of dogs throughout Europe and a competent vector for numerous pathogens, including Babesia canis, which causes canine babesiosis. This tick species has demonstrated significant geographical expansion in recent years, increasing concerns about its impact on canine health and the transmission of tick-borne diseases. The control of D. reticulatus infestations requires effective acaricidal products with rapid and sustained efficacy to prevent both the direct effects of infestation and the indirect transmission of pathogens.
Sarolaner (marketed as Simparica and in combination products such as Simparica Trio) is a novel systemic ectoparasiticide from the isoxazoline class that provides effective control of ticks and fleas on dogs. Isoxazolines exert their acaricidal effect through selective inhibition of arthropod neurotransmitter-gated chloride channels, particularly those gated by gamma-aminobutyric acid (GABA) and glutamate. This mechanism results in neural hyperexcitation, uncontrolled convulsions, and eventual death of the ectoparasite. This compound demonstrates high selectivity for invertebrate receptors, providing an excellent safety profile in mammalian species including dogs [1].
The following diagram illustrates the experimental workflow for evaluating this compound efficacy against D. retacentor reticulatus:
This compound demonstrates high efficacy against both existing infestations and weekly reinfestations with Dermacentor reticulatus for at least 35 days following a single oral administration. Laboratory studies conducted in accordance with World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines have consistently shown excellent acaricidal activity, with efficacy maintained at >97% for 35 days against weekly reinfestations when administered at the minimum recommended dose of 2 mg/kg. The combination product Simparica Trio (containing this compound, moxidectin, and pyrantel) has also demonstrated comparable efficacy at a lower this compound dose (1.2 mg/kg) for at least 28 days against D. reticulatus [2] [3].
Table 1: Efficacy of this compound (2 mg/kg) Against Dermacentor reticulatus Weekly Reinfestations
| Days Post-Treatment | Efficacy (%) | Time Point | Statistical Significance |
|---|---|---|---|
| 0 (Existing infestation) | 100% | 24 hours | P ≤ 0.0001 |
| 7 | ≥99.7% | 24 hours | P ≤ 0.0001 |
| 14 | ≥99.5% | 24 hours | P ≤ 0.0001 |
| 21 | ≥98.8% | 24 hours | P ≤ 0.0001 |
| 28 | ≥98.2% | 24 hours | P ≤ 0.0001 |
| 35 | ≥97.5% | 24 hours | P ≤ 0.0001 |
Table 2: Speed of Kill of this compound (2 mg/kg) Against Dermacentor reticulatus
| Days Post-Treatment | 8 Hours Post-infestation | 12 Hours Post-infestation | 24 Hours Post-infestation |
|---|---|---|---|
| 0 | 75.6% | 95.3% | 100% |
| 7 | 67.8% | 92.7% | 99.7% |
| 14 | 70.3% | 90.1% | 99.5% |
| 21 | 52.3% | 82.5% | 98.8% |
| 28 | 44.1% | 76.1% | 98.2% |
| 35 | 37.7% | 71.3% | 97.5% |
Table 3: Efficacy of Simparica Trio (1.2 mg/kg this compound) Against Dermacentor reticulatus
| Days Post-Treatment | Efficacy (%) | Tick Count Reduction |
|---|---|---|
| 2 (Existing infestation) | ≥99.2% | Placebo: 23.5-35.8 ticks |
| 7 | ≥99.5% | >99% reduction |
| 14 | ≥98.8% | >98% reduction |
| 21 | ≥98.2% | >98% reduction |
| 28 | ≥97.2% | >97% reduction |
| 35 | <90% | Below efficacy threshold |
This compound effectively prevents the transmission of Babesia canis by infected Dermacentor reticulatus ticks for at least 28 days after treatment. A recent study demonstrated that 100% of dogs treated with Simparica Trio (containing this compound at 1.2 mg/kg) were protected from B. canis infection when challenged with infected D. reticulatus ticks at 21 and 28 days post-treatment, while all placebo-treated dogs became infected and developed clinical signs of babesiosis [4]. This protective effect is attributed to the rapid acaricidal activity of this compound, which kills ticks before they can complete the feeding period required for pathogen transmission (typically 24-48 hours for B. canis).
The following diagram illustrates the specialized study design for evaluating prevention of Babesia canis transmission:
This compound demonstrates a favorable safety profile in clinical studies. No treatment-related adverse events were observed in multiple laboratory studies at the recommended dose of 2-4 mg/kg. In field studies involving 285 flea-infested and 181 tick-infested dogs, no treatment-related adverse events were reported, despite some dogs receiving concomitant medications including corticosteroids, antimicrobials, and other parasite preventives [1] [6].
However, as with all isoxazolines, neurological adverse events (muscle tremors, ataxia, seizures) have been reported in some dogs, particularly at higher doses. During safety studies, 8-week-old beagles receiving 3-5 times the upper end of the recommended dose exhibited seizures and tremors, leading to the approval of this compound only for dogs 6 months of age and older [1].
This compound demonstrates superior speed of kill compared to other ectoparasiticide products. In a comparative study against imidacloprid + permethrin (Advantix), this compound achieved significantly higher efficacy at 8 hours (75.6% vs. 5.6%) and 12 hours (95.3% vs. 17.9%) after treatment against existing D. reticulatus infestations. By 24 hours, this compound achieved 100% efficacy while imidacloprid + permethrin reached only 48.1% efficacy [5].
This compound maintained consistent efficacy throughout the entire dosing interval compared to fluralaner, which showed declining efficacy in the second month after treatment in cat studies. The consistent and rapid efficacy of this compound is particularly valuable for preventing the transmission of tick-borne pathogens that require 24-48 hours of feeding for transmission to occur [7].
This compound, administered orally at a minimum dose of 2 mg/kg, provides highly effective control of Dermacentor reticulatus in dogs, with rapid acaricidal activity and sustained efficacy for at least 35 days against weekly reinfestations. The consistent speed of kill demonstrated by this compound throughout the dosing interval provides effective protection against both the direct effects of tick infestation and the transmission of tick-borne pathogens, particularly Babesia canis.
The experimental protocols outlined in this document provide comprehensive guidelines for evaluating the efficacy of this compound against D. reticulatus, incorporating both acaricidal efficacy and pathogen transmission prevention endpoints. These standardized methodologies ensure reliable, reproducible results that accurately reflect the product's performance under controlled conditions.
Understanding the molecular target and baseline efficacy is fundamental to resistance investigation.
The table below summarizes key quantitative efficacy data from pivotal studies.
| Study Type | Parasite | Dosage | Efficacy & Speed of Kill | Citation |
|---|---|---|---|---|
| Laboratory | Ctenocephalides felis (cat flea) | 2 mg/kg | ≥99.8% within 24 hours; >98% control of re-infestations for 35 days | [4] |
| Laboratory | Ctenocephalides felis (KS1 strain) | 2 mg/kg | 100% efficacy for 35 days | [4] |
| Laboratory | Multiple tick species | 2 mg/kg | >99% kill rate against pre-existing infestations; >96% against weekly re-infestations for 35 days | [1] |
| Field Study (Australia) | Natural flea infestations | 2-4 mg/kg | 99.3% mean reduction on Day 14; ≥98.8% efficacy on Days 60 and 90 | [3] |
Here are detailed methodologies for key experiments in resistance monitoring.
This bioassay is a cornerstone for detecting changes in susceptibility in flea populations.
This assay can be adapted for both fleas and ticks to test adults or nymphs.
The following diagram illustrates the logical workflow for investigating a potential resistance case, from initial signs to mechanistic confirmation.
Q1: What are the primary suspected mechanisms of resistance for isoxazolines like this compound? Based on resistance to other chemical classes, the two most likely mechanisms are:
Q2: A field isolate shows reduced efficacy in a bioassay. What are the critical next steps to confirm resistance? First, repeat the bioassay to rule out technical error. Then, cross-resistance profiling is essential:
Q3: Are there any known safety concerns with this compound that could confound experimental results? Yes. The FDA has issued an alert regarding the potential for neurologic adverse events (muscle tremors, ataxia, seizures) in a small subset of dogs treated with isoxazolines, including this compound [1]. This is a critical consideration for in vivo studies. Researchers should:
The table below summarizes foundational data on this compound's efficacy against various tick species, which is crucial for dose interval justification [1].
| Tick Species | This compound Dose (mg/kg) | Efficacy Over Time | Key Findings |
|---|---|---|---|
| Multiple Species (D. reticulatus, R. sanguineus) [1] | 1.25 | >99.7% efficacy through Day 28 | Lower dose provided excellent 4-week control for these species. |
| Ixodes scapularis (deer tick) [1] | 0.625 | >95% efficacy through Day 43 | Most susceptible species tested. |
| Dermacentor variabilis (American dog tick) [1] | 1.25 | 96.2% efficacy at Day 35 | Provided effective control for over a month. |
| Amblyomma americanum (lone star tick) [1] | 1.25 | 88.5% efficacy at Day 28 | Lower efficacy highlighted this genus as less susceptible. |
| Amblyomma maculatum (Gulf Coast tick) [1] | 2.0 | >93% control for 5 weeks | The 2 mg/kg dose was selected as the commercial dose for a minimum 1-month control of all ticks, including the more resistant Amblyomma species. |
Speed of kill is a critical factor in preventing pathogen transmission. The following table compares this compound's performance against other common isoxazolines for the challenging Amblyomma americanum [2].
| Product (Active Ingredient) | Efficacy at 24h on Day 21 | Efficacy at 24h on Day 28 | Sustained Speed of Kill |
|---|---|---|---|
| Lotilaner | 97.4% | 92.3% | Rapid speed of kill (≥90% at 24h) was sustained over the monthly dosing period [2]. |
| This compound (in Simparica Trio) | 13.6% | 4.9% | Speed of kill declined significantly over the dosing interval [2]. |
| Afoxolaner | 14.9% | 0.0% | Speed of kill declined significantly over the dosing interval [2]. |
For researchers designing studies to evaluate this compound or comparable acaricides, the following workflow outlines a standardized methodology based on World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines [3] [4].
Q1: What is the recommended minimum dose and dosing interval for this compound in dogs, and what is the evidence? The recommended minimum dose is 2 mg/kg administered once monthly [5] [1]. This dose was established in dose-determination studies, which showed that while 1.25 mg/kg was effective against many species, its efficacy against the more resistant Amblyomma maculatum fell below 90% by Day 28. The 2 mg/kg dose maintained >93% control of A. maculatum for 35 days, supporting a monthly interval [1].
Q2: Why might this compound appear less effective against Amblyomma americanum (lone star tick) in some studies? Amblyomma species, including A. americanum, have been consistently identified as the least susceptible ticks to isoxazolines like this compound [2] [1]. This inherent reduced sensitivity is a recognized challenge. Furthermore, recent comparative studies show that while this compound's initial speed of kill is rapid, it can decline significantly against weekly re-infestations of A. americanum over a monthly period, especially when compared to lotilaner which maintained a rapid speed of kill [2].
Q3: What is the molecular basis for this compound's insecticidal activity? this compound is a GABA- and glutamate-gated chloride channel inhibitor from the isoxazoline class [5] [6]. It selectively binds to these channels in the neuromuscular junctions of insects and acarines, causing hyperexcitation, paralysis, and death [5]. The biologically active S-enantiomer of this compound has higher binding affinity for the Ctenocephalides felis RDL receptor than the R-enantiomer, primarily due to key interactions with residues like Ile256 and Phe326 [6].
The table below summarizes the primary stability concerns for this compound identified in recent studies.
| Stability Factor | Key Considerations for this compound |
|---|---|
| Photostability | Susceptible to photochemical degradation due to its aromatic ring and complex structure [1]. Degradation pathways can include photoionization and photodissociation, potentially leading to toxic or allergenic products [1]. |
| Enantiomeric Stability | The S-enantiomer is the biologically active form. Its stability is critical, as it exhibits higher binding affinity to the target GABA receptor in parasites through key interactions (e.g., hydrogen bonding with Ile256, π–π stacking with Phe326) [2]. |
| Environmental Fate | As a veterinary parasiticide, concerns exist about its environmental impact after excretion. Factors like retention, degradation, and bioaccumulation in soil and water are important for environmental stability assessment [3]. |
To systematically evaluate this compound's stability, you can adapt the following general workflow, which is commonly used in drug metabolism studies. The diagram below outlines the key stages.
This assay helps evaluate metabolic stability by simulating both Phase I and Phase II liver metabolism [4] [5].
Sample Preparation
Reaction Initiation
Sample Collection
Sample Processing
Data Analysis
What are the advantages of using an S9 fraction over other systems like microsomes or hepatocytes? The S9 fraction contains a wider variety of both Phase I and Phase II metabolic enzymes than microsomes, offering a more complete metabolic profile. It is also simpler to handle and store than hepatocytes, making it cost-effective for high-throughput screening in early drug discovery [4] [5].
My compound shows rapid metabolism in the S9 stability test. Does this mean it will be rapidly cleared in vivo? Not necessarily. While rapid in vitro metabolism suggests potential for high clearance, the in vivo outcome also depends on additional factors such as liver blood flow, plasma protein binding, and metabolism in other organs. S9 data provides a preliminary indication, but should be confirmed with further in vivo pharmacokinetic studies [5].
How should I investigate the photostability of this compound? You can adapt principles from ICH Q1B guidelines and photostability studies on other compounds [1] [6]. Expose this compound solutions to controlled UV-VIS light (e.g., in a solar simulator) and analyze samples at intervals using LC-MS/MS to quantify the parent compound and identify photodegradation products [1] [6].
What should I do if my compound shows high metabolic stability in the S9 assay? High metabolic stability is generally favorable, indicating a longer duration of action. However, you should conduct further in vitro and in vivo experiments to confirm both the therapeutic benefits and to rule out any potential toxicological risks due to accumulation [5].
The table below summarizes quantitative efficacy data from multiple laboratory studies. These studies typically involved a single oral administration of this compound at the minimum label dosage of 2 mg/kg, with efficacy determined by live tick counts 48 hours after treatment and subsequent weekly re-infestations.
| Tick Species | Life Stage Tested | Efficacy Against Existing Infestation | Efficacy Against Re-infestations (up to 35 days) | Citations |
|---|---|---|---|---|
| Haemaphysalis longicornis (Asian longhorned tick) | Nymph | 100% (Day 2) | 100% (Days 7, 14, 21); ≥97.4% (Days 28, 35) [1] [2] | |
| Haemaphysalis elliptica (African yellow dog tick) | Adult | 100% (Day 2) | 100% (Days 7, 14, 21, 28, 35) [3] | |
| Amblyomma cajennense (Cayenne tick) | Nymph | 100% (Day 2) | 100% (Days 7, 14); ≥99.6% (Days 21, 28, 35) [4] | |
| Rhipicephalus sanguineus (Brown dog tick) | Adult | ≥99.6% (Day 2) | ≥96.9% at 48h (Day 35); >90% at 24h (Day 35) [5] [6] | |
| Ixodes scapularis (Black-legged tick) | Adult | ≥99.6% (Day 2) | ≥96.9% (Day 35) [5] | |
| Dermacentor variabilis (American dog tick) | Adult | ≥99.6% (Day 2) | ≥96.9% (Day 35) [5] | |
| Amblyomma americanum (Lone Star tick) | Adult | ≥99.6% (Day 2) | ≥96.9% (Day 35) [5] |
The high-quality studies cited follow a consistent and rigorous methodology, primarily aligned with the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines [1] [4]. The following diagram outlines a typical study workflow.
Key Protocol Details:
The following table summarizes the core steps for administration, based on product information and veterinary guidelines [1] [2] [3].
| Step | Action | Rationale & Key Details |
|---|---|---|
| 1. Dosing | Determine correct tablet strength based on dog's precise weight [1] [3] | Under-dosing reduces efficacy; overdosing increases safety risk. Confirm dose provides minimum sarolaner dosage of 2 mg/kg (0.91 mg/lb) [3]. |
| 2. Offering | Offer tablet by hand, in food, or as a pill [3] | Tablets are palatable; most dogs consume voluntarily (59.5% in field studies) or with food (32.01%) [4]. |
| 3. Observing | Watch dog for few minutes to ensure complete dose consumed [1] [3] | Critical step to prevent loss or refusal of part of the dose, which would result in under-dosing. |
The workflow for the standard administration protocol and how to handle vomiting can be summarized as follows:
For researchers, understanding the rapid onset of action and pharmacokinetic profile of this compound is critical for designing efficacy studies. The data below, derived from controlled laboratory studies, provide key benchmarks.
Table 1: this compound Efficacy Timeline Post-Dosing [3] [4]
| Parasite | Time Post-Dosing | Efficacy / Key Action |
|---|---|---|
| Fleas (Ctenocephalides felis) | 3 hours | Begins to kill; significant reduction in counts [3]. |
| 8 hours | ≥96.2% efficacy; 100% efficacy in some studies [3] [4]. | |
| 24 hours | 100% efficacy against adult fleas [3]. | |
| 35 days | Maintains >89% efficacy 8 hours after re-infestation [4]. | |
| Ticks (Amblyomma maculatum) | 8 hours | 80.2% reduction in mean live tick counts [4]. |
| 12 hours | 99.0% reduction in mean live tick counts [4]. | |
| 48 hours | ≥99.1% efficacy against multiple species [3] [4]. |
Table 2: Key Pharmacokinetic Parameters (Single oral dose of 2 mg/kg to Beagle dogs) [3]
| Parameter | Value (Fasted Dogs) | Value (Fed Dogs) | Notes |
|---|---|---|---|
| T~max~ (Time to max concentration) | 3 hours | 3 hours | Rapid absorption. |
| C~max~ (Max plasma concentration) | 1100 ng/mL | Data not specified | |
| Oral Bioavailability | 86% | 107% | Administration with food may enhance absorption. |
| Apparent Half-life (T~1/2~) | 10 days | 12 days | Supports monthly dosing interval. |
| Protein Binding | ≥99.9% | ≥99.9% | Highly bound to plasma proteins. |
For the solid (powder) form of this compound, the recommended storage conditions are as follows [1]:
| Form | Storage Condition | Note |
|---|---|---|
| Solid (Powder) | 4°C, sealed storage, away from moisture | To maintain stability of the powder itself. |
For preparing stock solutions, use the protocols below to ensure compound stability [1]:
| Solution Form | Storage Condition | Stability Duration |
|---|---|---|
| Stock Solution in DMSO | -80°C | 6 months |
| Stock Solution in DMSO | -20°C | 1 month (sealed, away from moisture) |
Here is a detailed methodology for preparing this compound stock solutions based on the manufacturer's instructions [1]:
While specific stability data is not available, you can monitor this compound stability in solution using this validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method [2].
The following diagram summarizes the key steps for handling this compound in a laboratory setting:
Q1: Why might my study show different efficacy results for the various branded formulations containing sarolaner?
Q2: The efficacy of this compound seems to vary significantly between tick species. Is this documented?
Q3: What is a critical study design element I must check when comparing this compound to other long-acting ectoparasiticides?
Q4: Beyond fleas and ticks, what other parasites can be included in a this compound efficacy model?
The tables below consolidate quantitative data from published studies to inform your experimental design and expectations.
Table 1: Impact of this compound Formulation and Dose on Efficacy
| Parasite | Study Parameter | Simparica (2.0 mg/kg) | Simparica TRIO (1.2 mg/kg) | Key Takeaway |
|---|---|---|---|---|
| Amblyomma americanum (Tick) | Efficacy at 24h post-infestation on Day 28 | 83.1% [1] | 59.3% [1] | The higher dose provides significantly faster kill against this hardy tick species. |
| Aedes aegypti (Mosquito) | ≥90% insecticidal efficacy duration | 35 days (from 48h post-exposure) [2] | 28 days (from 72h post-exposure) [2] | The higher dose provides a longer duration of high-level mosquito control. |
Table 2: Variable Efficacy Against Different Tick Species
| Tick Species | Typical Label Efficacy Timepost-infestation | Context & Challenge |
|---|---|---|
| Amblyomma americanum (Lone Star Tick) | 72 hours [1] | Considered a "dose-limiting" species; requires more time for control compared to other ticks [1]. |
| Ixodes scapularis (Black-legged Tick) | 48 hours [1] | Generally controlled more quickly than A. americanum under the same treatment. |
Here are summarized methodologies from key studies that you can adapt for your work.
1. Protocol for Evaluating Speed of Tick Kill
This methodology is adapted from a 2025 study comparing the initial and residual speed of kill of this compound against Amblyomma americanum on dogs [1].
The workflow can be summarized as follows:
2. Protocol for Assessing Mosquito Insecticidal Activity
This methodology is based on a 2023 study evaluating the insecticidal activity of this compound against Aedes aegypti in dogs [2].
The experimental flow is as follows:
Q1: What is the primary mechanism of action of sarolaner?
Q2: Is there documented resistance to this compound in field populations?
Q3: What are the scientific rationales for developing this compound combination therapies?
Q4: What are the key regulatory considerations for novel-novel drug combinations?
| Challenge & Phenomenon | Root Cause Hypothesis | Recommended Experimental Action |
|---|
| Unexpected Inefficacy Live parasites found on treated animals post-dose. | Incorrect dosing/administration; product quality issue; potential early signs of tolerance. | Verify dosage calculation and administration (e.g., ensure entire dose consumed) [6]. Check product storage and expiry. Isolate parasites for in vitro efficacy testing against a susceptible lab strain. | | Inconsistent Lab Results High variability in parasite mortality in controlled studies. | Non-standardized parasite strains; variations in bioassay protocols; host animal factors (e.g., breed, health). | Use well-characterized, recent field isolates and lab reference strains [7] [2]. Strictly standardize infestation counts, environmental conditions, and assessment methods across all replicates. | | Safety Signal Investigation Neurological adverse events (e.g., tremors, ataxia) in animal subjects. | Individual animal susceptibility; drug interactions; overdose. | Review subject history for pre-existing neurological conditions [6] [1]. Screen for concomitant use of other GABAergic drugs. Conduct pharmacokinetic studies to rule out altered metabolism. |
The table below summarizes key efficacy data from pivotal studies to serve as a benchmark for your research.
| Parasite Species | Study Type | Efficacy (%) & Timeframe | Key Finding for Researchers |
|---|
| Cat Flea (C. felis, insecticide-tolerant KS1 strain) | Laboratory [2] | 100% (Day 1 to Day 35) | Effective against a strain with known tolerance to other insecticide classes. | | Cat Flea (C. felis, field strains) | Laboratory [2] | ≥ 99.8% (24 hours post-treatment/reinfestation, through Day 35) | Confirms rapid speed of kill and sustained month-long efficacy. | | Dog Flea (C. canis) | Laboratory [2] | 99.8-100% (through Day 35) | Demonstrates equivalent efficacy against a different Ctenocephalides species. | | Generalized Demodicosis (D. canis) | Field Study [5] | 100% (by Day 90 after 3 monthly treatments) | Highlights utility beyond fleas/ticks for mite infestations. | | Fleas (Natural Infestation) | Field Study (vs. Spinosad) [8] | >99% (geometric mean reduction at Day 14) | Provides real-world performance data and comparison to another oral product. |
This protocol is adapted from methods used in controlled laboratory studies [2] and can be customized for your research on combination therapies.
1. Objective: To evaluate the efficacy and persistent activity of a this compound-containing formulation against an experimental flea infestation on dogs.
2. Animals & Group Allocation:
3. Parasites:
4. Treatment and Infestation Schedule:
5. Data Collection & Analysis:
% Efficacy = [(Mean count on Untreated Control - Mean count on Treated) / Mean count on Untreated Control] * 100To aid in visualizing the core experimental design and the drug's mechanism, the following diagrams can serve as a reference.
The table below summarizes key in vitro potency parameters for sarolaner, afoxolaner, and fluralaner, based on data from the search results.
| Compound | Target Parasite | In Vitro Potency (LC value) | Experimental Context & Notes |
|---|---|---|---|
| This compound [1] | Cat flea (Ctenocephalides felis) | LC₈₀: 0.3 μg/mL | Blood feeding assay; superior potency vs. afoxolaner & fluralaner [1]. |
| Soft tick (Ornithodoros turicata) | LC₁₀₀: 0.003 μg/mL | In vitro ingestion assay; superior potency vs. afoxolaner & fluralaner [1]. | |
| Fluralaner [2] | Mite (Sarcoptes scabiei) | LC₅₀ (1h): 14.61 mg/mL | Direct exposure assay in petri dishes; mites from experimentally infested pigs [2]. |
| Afoxolaner | In vitro data not available in search results |
The methodologies from the key experiments cited are detailed below.
In Vitro Assays for this compound (from [1])
In Vitro Assay for Fluralaner against Mites (from [2])
The following diagrams, created using Graphviz's DOT language, illustrate the shared mechanism of action of isoxazoline compounds and the general workflow for the in vitro assays described.
| Parasite | Product | Efficacy at 8h | Efficacy at 12h | Efficacy at 24h | Study Duration | Citation |
|---|---|---|---|---|---|---|
| Dermacentor reticulatus (Tick) | Sarolaner | ≥75.6% | Not Specified | 100% | Day 0 (treatment of existing infestation) | [1] |
| Imidacloprid + Permethrin | No significant reduction | No significant reduction | 48.1% | [1] | ||
| Rhipicephalus sanguineus (Tick) | This compound | >94% | >99% | >99% | Day 0 (treatment of existing infestation) | [2] |
| Rhipicephalus sanguineus (Tick) | This compound | 94.7% | 100% | 100% | 48h post-treatment (against pre-attached ticks) | [3] |
| Imidacloprid + Permethrin | 36.9% (at 2h) | 63.3% | 80.1% | [3] | ||
| Ctenocephalides felis (Flea) | This compound | ≥98.8% | ~100% | 100% | 35 days (against weekly re-infestations) | [4] |
This table shows how this compound maintains a rapid speed of kill for at least 35 days after a single dose, which is crucial for breaking the parasite life cycle.
| Time Point | This compound Efficacy at 24h (against ticks) | Imidacloprid + Permethrin Efficacy at 24h (against ticks) |
|---|---|---|
| Day 7 | ≥95.8% | Significantly lower than this compound [1] |
| Day 35 | ≥95.8% | Declined to <45% (based on a comparison with another oral product) [2] |
The data in the tables above were generated under standardized, controlled conditions. Here are the key methodological details from the cited studies:
The following diagram illustrates the overall finding from the research, showing this compound's faster onset of action and more sustained speed of kill.
The data consistently demonstrates that this compound provides a faster and more reliable speed of kill against both ticks and fleas compared to imidacloprid + permethrin.
| Parasite | Treatment Regimen (Product) | Efficacy & Duration | Key Comparative Findings |
|---|
| Cat Flea (Ctenocephalides felis) | Monthly: Selamectin + Sarolaner (Revolution Plus) 12-Week: Fluralaner (Bravecto) | Monthly: ≥98.6% efficacy over 3 months [1] [2] 12-Week: ≥94.6% efficacy over 3 months [1] [2] | Both regimens provided equivalent high efficacy for flea control over 12 weeks [1] [2]. | | Black-Legged Tick (Ixodes scapularis) | Monthly: Selamectin + this compound (Revolution Plus) 12-Week: Fluralaner (Bravecto) | Monthly: >99% efficacy 72h post-reinfestation for 1 month; high efficacy maintained over 3 monthly doses [3] 12-Week: >99% efficacy up to Day 70; 95.7% on Day 84 [3] | Both regimens provided high and consistent efficacy against I. scapularis for 12 weeks with no clear advantage of one over the other [3]. | | Lone Star Tick (Amblyomma americanum) | Monthly: Selamectin + this compound (Revolution Plus) | Monthly: >99.1% efficacy 72h post-reinfestation for at least 29 days [4] | Specific comparative data for 12-week treatment not available in search results. |
The following diagram illustrates this standard experimental workflow.
Sarolaner is an isoxazoline class ectoparasiticide that works by inhibiting insect-specific chloride channels, leading to parasite death [1] [2].
The following diagram illustrates its mechanism of action.
The tables below summarize the speed of kill for this compound compared to other products against two tick species, Rhipicephalus sanguineus (Brown Dog Tick) and Dermacentor reticulatus (Ornate Dog Tick).
Efficacy Against Rhipicephalus sanguineus (Brown Dog Tick) [3]
| Product | Active Ingredient | Dosing | Day 0 | Day 7 | Day 14 | Day 28 | Day 35 | Day 44 | Day 56 | Day 74 | Day 95 |
|---|---|---|---|---|---|---|---|---|---|---|---|
| Simparica | This compound | Monthly (Days 0, 30, 60) | 100% | 100% | 100% | 100% | 100% | 99.6% | 99.3% | 98.5% | 98.5% |
| Bravecto | Fluralaner | Single Dose (Day 0) | 100% | 100% | 100% | 100% | 99.5% | 95.5% | 82.2% | 70.3% | 62.5% |
Note: Efficacy is expressed as % reduction in geometric mean live tick counts at 24 hours after infestation. Data sourced from a study comparing monthly this compound with a single dose of fluralaner over 95 days [3].
Efficacy Against Dermacentor reticulatus (Ornate Dog Tick) and Fleas [4] [5]
| Parasite | Product | Active Ingredient | Day 0 | Day 7 | Day 14 | Day 21 | Day 28 | Day 35 |
|---|---|---|---|---|---|---|---|---|
| D. reticulatus | Simparica | This compound | 100% | 99.9% | 99.6% | 99.8% | 99.2% | 95.8% |
| D. reticulatus | Advantix | Imidacloprid + Permethrin | 48.1% | 86.6% | 84.2% | 87.9% | 84.3% | 79.3% |
| C. felis (Fleas) | Simparica | This compound | 100% | 100% | 100% | 100% | 100% | 100% |
| C. felis (Fleas) | NexGard | Afoxolaner | 100% | >99.9% | >99.9% | >99.9% | >99.9% | 99.4% |
Note: Efficacy for ticks and fleas is expressed as % reduction in geometric mean live counts at 24 hours after infestation. Data for D. reticulatus sourced from a study comparing a single oral dose of this compound with a topical application of imidacloprid + permethrin over 35 days [4]. Data for fleas (C. felis) sourced from a study comparing a single oral dose of this compound and afoxolaner over 35 days [5].
The robust efficacy data for this compound is generated through standardized, controlled laboratory studies. The following diagram and description outline a typical study design.
The key components of the experimental methodology include:
This compound is an isoxazoline ectoparasiticide that inhibits insect and acarid GABA-gated and glutamate-gated chloride channels, leading to neuronal hyperexcitation, paralysis, and death of parasites [1] [2]. It is formulated as a monthly oral chewable tablet for dogs with a minimum recommended dose of 2 mg/kg [1].
The table below summarizes its validated spectrum of activity against major ectoparasites based on laboratory and field studies.
| Parasite | Efficacy Level | Key Findings |
|---|---|---|
| Fleas (Ctenocephalides felis, C. canis) | High | >99.8% efficacy within 24h; 100% eradication of existing infestations in 12h; prevents reinfestation for 35 days [3] [4]. |
| Ticks (R. sanguineus, D. variabilis, I. scapularis, A. americanum, A. maculatum) | High | >99% kill rate against pre-existing infestations; >96% efficacy against weekly reinfestations for 35 days [1]. |
| Mites (Sarcoptes scabiei) | High | 100% reduction in live mite counts after two monthly doses; marked improvement in clinical signs [5]. |
Comparative studies highlight performance differences between isoxazolines, particularly in speed of kill and duration of effect, which are critical for preventing pathogen transmission.
Rapid elimination of ticks is crucial to interrupt disease transmission, which can begin within 3-24 hours of attachment [6]. A controlled laboratory study compared the speed of kill of this compound and afoxolaner against the brown dog tick (Rhipicephalus sanguineus):
| Time Post-Treatment | This compound Efficacy | Afoxolaner Efficacy | Significance |
|---|---|---|---|
| 8 hours | >94% | Lower than this compound | P ≤ 0.0286 [7] |
| 12 hours | >99% | Lower than this compound | P ≤ 0.0463 [7] |
| 24 hours | >99% | <90% (from Day 7 onwards) | P ≤ 0.0119 [7] |
This study demonstrated that This compound had a significantly faster speed of kill against R. sanguineus than afoxolaner at 8 and 12 hours after treatment and re-infestation, and maintained superior efficacy at the 24-hour mark throughout the 35-day study [7].
Conversely, a study funded by a competitor indicated that lotilaner demonstrated a faster speed of kill against lone star ticks (Amblyomma americanum) than this compound and afoxolaner, achieving ≥90% efficacy at every 24-hour evaluation over 30 days [6]. This suggests that the relative performance may vary depending on the tick species.
Duration of efficacy is another key differentiator. The same study against R. sanguineus showed that at 24 hours post-reinfestation, the efficacy of afoxolaner fell below 90% from Day 7 onward and declined to less than 45% by Day 35. In contrast, This compound maintained >90% efficacy for the full 35-day duration [7].
At the molecular level, the insecticidal activity of this compound is attributed to the S-enantiomer, which has higher binding affinity for insect GABA receptors than the R-enantiomer [8]. Computational studies have shown that the S-enantiomer forms a stable complex with the C. felis RDL GABA receptor (RDLR) through key interactions, including:
These interactions confer high binding stability and explain the potent activity against both wild-type receptors and the A285S mutant associated with resistance [8]. The following diagram illustrates this binding mechanism.
For scientists seeking to replicate or evaluate these findings, here are the methodologies from pivotal studies:
While all isoxazolines have an excellent safety margin in mammals, the US FDA has issued a class-wide alert that they can cause neurologic adverse events (e.g., muscle tremors, ataxia, seizures) in some dogs, particularly those with a history of seizures [1] [2]. This is due to the potential for weak inhibition of mammalian GABA receptors.
A 2025 in vitro study provides a comparative safety insight:
| Isoxazoline | Effect on Human/Canine GABARs (IC₅₀) |
|---|---|
| Fluralaner | Highest inhibition (IC₅₀: 1.9–13 µM) [9] |
| This compound | Partial to high inhibition [9] |
| Afoxolaner | Partial to high inhibition [9] |
| Lotilaner | Lowest inhibition (IC₅₀: >30 µM) [9] |
This suggests lotilaner may have a lower potential for direct neurological effects via mammalian GABARs in vitro, though a direct correlation with clinical adverse events remains difficult to establish [9].
The table below summarizes quantitative efficacy data from controlled laboratory studies, comparing sarolaner with other commercial acaricides.
| Treatment (Active Ingredient) | Formulation | Dose | Speed of Kill Post-Infestation | Efficacy & Duration | Citation |
|---|---|---|---|---|---|
| This compound (Simparica/Simparica Trio) | Oral Chewable | 2-4 mg/kg (Simparica) [1], 1.2 mg/kg (Simparica Trio) [2] | 8h: ≥75.6% (Day 0); significant reduction at 8h & 12h on Days 7, 14, 35 [1] | 24h: ≥95.8% for 35 days [1]; ≥97.2% for 28 days (Simparica Trio) [2] | [1] [2] |
| Imidacloprid + Permethrin (Advantix) | Spot-on | 10-25 mg/kg + 50-125 mg/kg | 8h/12h: No significant reduction (Day 0) [1] | 24h: 48.1% (Day 0); consistently and significantly lower than this compound over 35 days [1] | [1] |
| Afoxolaner (NexGard) | Oral Chewable | 2.5 mg/kg | 24h | 24h: 85.2% to 99.6% over 85 days [3] | [3] |
| Fluralaner (Bravecto) | Oral Chewable | 25 mg/kg | 24h | 24h: 63.4% to 99.1% over 85 days [3] | [3] |
| Lotilaner (Credelio) | Oral Chewable | 20-43 mg/kg | 48h | 48h: ~100% efficacy for 35 days [4] | [4] |
The data in the comparison table is derived from rigorous, standardized laboratory studies. The following workflow visualizes a typical study design.
Key methodological details from the studies include:
The data indicates that the systemic mode of action of isoxazolines like this compound provides a rapid and consistent acaricidal effect, which is critical for interrupting pathogen transmission.
Isoxazolines are ectoparasiticides that potently inhibit arthropod ligand-gated chloride channels, including those gated by glutamate (GluCl) and gamma-aminobutyric acid (GABA). This leads to neuromuscular hyperexcitation, paralysis, and death in parasites [1]. This mechanism is highly selective for invertebrates, as the targeted GluCl receptors are not present in mammals [1].
However, isoxazolines can also cross-inhibit mammalian GABA-gated chloride channels, though with much lower potency. Inhibition of GABA receptors in the mammalian central nervous system is the suspected cause of the neurologic adverse events (AEs) such as muscle tremors, ataxia, and seizures that have been reported in some dogs and cats treated with this class of drugs [2] [3] [1]. The U.S. FDA has issued a warning about these potential AEs but states that these products can be safely used in the majority of animals [3].
The diagram below illustrates this mechanism and its outcomes.
A pivotal 2025 study directly compared the half-maximal inhibitory concentration (IC₅₀) of four isoxazolines on various human and canine GABA receptor subtypes, providing a quantitative basis for comparing their potential to cause neurological effects [2].
The data below show that lotilaner has the lowest potential for mammalian GABA receptor inhibition, while fluralaner is the most potent inhibitor. Sarolaner and afoxolaner exhibit intermediate potency in this assay.
Table 1: In Vitro Inhibition of Human and Canine GABAA Receptors by Isoxazolines
| Compound | Reported IC₅₀ Range | Comparative Inhibition Potential |
|---|---|---|
| Lotilaner | >30 µM for all tested subunit combinations [2] | Lowest |
| This compound | Partial to high inhibition (specific IC₅₀ not listed) [2] | Intermediate |
| Afoxolaner | Partial to high inhibition (specific IC₅₀ not listed) [2] | Intermediate |
| Fluralaner | 1.9 – 13 µM [2] | Highest |
Efficacy and speed of kill are critical components of a product's safety profile, as rapid parasite elimination reduces the risk of disease transmission. Comparative studies show performance varies by parasite species and time after treatment.
Table 2: Comparative Speed of Kill Against Amblyomma americanum (Lone Star Tick)
| Product (Active Ingredient) | Efficacy at 24h post-infestation (Day 28) | Key Comparative Findings |
|---|---|---|
| Credelio (Lotilaner) | 92.3% - 97.4% [4] | Most rapid and sustained speed of kill; achieved ≥90% efficacy by 24h post-infestation on days 21 and 28 [4]. |
| Simparica Trio (this compound) | 4.9% - 59.3% [5] [4] | Speed of kill declined over the dosing period; took 72h to achieve ≥90% efficacy on day 35 [5]. |
| NexGard (Afoxolaner) | 0.0% - 14.9% [4] | Speed of kill declined over the dosing period; did not reach 90% efficacy by 48h on day 28 [4]. |
| Bravecto (Fluralaner) | 82.4% - 99.2% [5] | Faster initial and residual speed of kill compared to Simparica Trio on days 28 and 35 [5]. |
For a professional assessment, the methodology behind key data is as important as the results.
1. GABA Receptor Inhibition Assay [2]
2. In Vivo Tick Speed-of-Kill Study [4]
For researchers and drug development professionals, the key takeaways are:
| Parasite Species | Comparative Product | Key Findings on Speed of Kill & Duration | Primary Study Reference |
|---|---|---|---|
| Rhipicephalus sanguineus (Brown dog tick) | Afoxolaner (NexGard) | This compound provided >94% efficacy within 8h and >99% after 12h on Day 0. At 24h, this compound maintained >90% efficacy for 35 days, while afoxolaner's efficacy declined to <45% by Day 35. [1] | [1] |
| Ixodes scapularis (Black-legged tick) | Afoxolaner (NexGard) | This compound provided >95% efficacy at 24h for 35 days. Afoxolaner's 24h efficacy declined to <80% from Day 21 onward. [2] | [2] |
| Amblyomma americanum (Lone star tick) | Fluralaner (Bravecto) | Monthly this compound provided >70% efficacy at 24h for 90 days. From Day 42 onward, fluralaner (a 12-week product) showed ≤20% efficacy at 24h. [3] | [3] |
| Ctenocephalides felis (Cat flea) | Afoxolaner (NexGard) | A single dose of this compound provided ≥98.8% efficacy within 8h of treatment and subsequent weekly re-infestations through Day 35. Significantly fewer live fleas were found on this compound-treated dogs at 8h and 12h. [4] | [4] |
The comparative data in the table above were generated under controlled laboratory conditions following standardized international guidelines. Here is a summary of the core methodology common to these studies [1] [3] [2]:
The primary value of a rapid speed of kill is to reduce the risk of transmission of tick-borne pathogens. The following diagram illustrates this protective mechanism.
The scientific rationale behind this mechanism is well-established in the literature [1] [3] [2]:
When interpreting this data for research or development purposes, please consider the following: